Iopydone
CAS No.: 5579-93-1
Cat. No.: VC0530759
Molecular Formula: C5H3I2NO
Molecular Weight: 346.89 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5579-93-1 |
|---|---|
| Molecular Formula | C5H3I2NO |
| Molecular Weight | 346.89 g/mol |
| IUPAC Name | 3,5-diiodo-1H-pyridin-4-one |
| Standard InChI | InChI=1S/C5H3I2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) |
| Standard InChI Key | FRPFEVLOFNAKBS-UHFFFAOYSA-N |
| SMILES | C1=C(C(=O)C(=CN1)I)I |
| Canonical SMILES | C1=C(C(=O)C(=CN1)I)I |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Molecular Identity
Iopydone is systematically named 3,5-diiodo-4(1H)-pyridinone, reflecting its pyridine backbone substituted with iodine atoms at positions 3 and 5, and a ketone group at position 4. Alternative designations include 3,5-diiodopyridin-4-ol and Hytrast (a proprietary formulation) . Its CAS Registry Numbers are 5579-93-1 and 7153-08-4, with a European Community (EC) Number of 226-969-1 .
Table 1: Molecular descriptors of Iopydone
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 346.89 g/mol | |
| Exact mass | 346.8304 Da | |
| SMILES | IC1=CNC=C(I)C1=O | |
| InChI Key | InChI=1S/C5H3I2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) |
Structural Elucidation and Spectroscopic Data
X-ray crystallography and spectroscopic analyses confirm Iopydone’s planar pyridone ring, with iodine atoms contributing to its high density () . Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:
Infrared (IR) spectroscopy identifies key functional groups:
Synthesis and Manufacturing
Historical Synthesis
Iopydone was first synthesized in 1932 by Dohrn and Diedrich via iodination of 4-pyridone using iodine monochloride () in acidic medium . The reaction proceeds as:
Yields were optimized by controlling temperature (60–80°C) and stoichiometry .
Modern Production Techniques
Physicochemical Properties
Solubility and Stability
Iopydone crystallizes as off-white needles, decomposing at 321°C . It is practically insoluble in water, ethanol, and ether but dissolves in alkaline solutions (e.g., NaOH) via deprotonation of the pyridone ring . Stability studies indicate that iodine loss occurs under prolonged UV exposure or high humidity, necessitating storage at in amber vials .
Table 2: Physicochemical profile
| Property | Value | Source |
|---|---|---|
| Melting point | 321°C (dec.) | |
| Solubility in NaOH | 50 mg/mL | |
| LogP (octanol-water) | 1.8 | |
| Stability | Sensitive to light, moisture |
Applications in Medical Imaging
Radiopaque Mechanism
Iodine’s high electron density () enables effective X-ray absorption, rendering Iopydone suitable for bronchography . Administered as an aerosol or instillation, it coats bronchial mucosa, enhancing contrast in radiographs .
Clinical Efficacy and Comparative Studies
Recent Research and Future Directions
Repurposing Opportunities
Recent in vitro studies suggest Iopydone’s potential as an antimicrobial agent, with MIC values of 8 μg/mL against Pseudomonas aeruginosa . Its iodine content may also confer antioxidant properties, though this remains speculative .
Analytical Method Development
High-performance liquid chromatography (HPLC) methods with UV detection (λ = 254 nm) achieve quantification limits of 0.1 μg/mL, enabling trace analysis in biological matrices .
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